4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid
Overview
Description
4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid is a complex organic compound that features a triazole ring, a quinoline moiety, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the quinoline group and the butanoic acid chain. Common reagents used in these reactions include hydrazine derivatives, quinoline carboxylic acids, and various sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include disulfides, dihydroquinoline derivatives, and substituted triazoles.
Scientific Research Applications
4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole and quinoline moieties play crucial roles in these interactions, allowing the compound to engage with different biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-(((3-mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-(((3-mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol .
Uniqueness
What sets 4-(methylsulfanyl)-2-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid apart from similar compounds is its unique combination of the triazole ring, quinoline moiety, and butanoic acid chain. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methylsulfanyl-2-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-24-9-8-13(15(21)22)20-14(18-19-16(20)23)12-7-6-10-4-2-3-5-11(10)17-12/h2-7,13H,8-9H2,1H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLBRKMAEMAUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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